arcyriaflavin C

CDK4 inhibitor Kinase selectivity Cell cycle

Arcyriaflavin C is an indolocarbazole alkaloid isolated from myxomycetes including Arcyria ferruginea and Tubifera casparyi. It acts as a potent cyclin-dependent kinase 4 (CDK4) inhibitor (IC₅₀ 60–190 nM) and a potent Ca²⁺/calmodulin‑dependent kinase II (CaMKII) inhibitor (IC₅₀ 25 nM), while also suppressing human cytomegalovirus (HCMV) replication in vitro.

Molecular Formula C20H11N3O4
Molecular Weight 357.3 g/mol
CAS No. 73697-65-1
Cat. No. B1235675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namearcyriaflavin C
CAS73697-65-1
Synonymsarcyriaflavin C
Molecular FormulaC20H11N3O4
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=C(C=C6)O
InChIInChI=1S/C20H11N3O4/c24-7-1-3-9-11(5-7)21-17-13(9)15-16(20(27)23-19(15)26)14-10-4-2-8(25)6-12(10)22-18(14)17/h1-6,21-22,24-25H,(H,23,26,27)
InChIKeyCOUUDSNRXUXNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arcyriaflavin C (CAS 73697-65-1) – CDK4/CaMKII Dual Inhibitor for Cell Cycle & Antiviral Research


Arcyriaflavin C is an indolocarbazole alkaloid isolated from myxomycetes including Arcyria ferruginea and Tubifera casparyi [1]. It acts as a potent cyclin-dependent kinase 4 (CDK4) inhibitor (IC₅₀ 60–190 nM) and a potent Ca²⁺/calmodulin‑dependent kinase II (CaMKII) inhibitor (IC₅₀ 25 nM), while also suppressing human cytomegalovirus (HCMV) replication in vitro . Structurally, it differs from the closely related arcyriaflavin A by bearing hydroxyl groups at positions 6 and 20 on the indolocarbazole scaffold, which alters its hydrogen‑bonding capacity and lipophilicity . These features establish arcyriaflavin C as a non‑interchangeable chemical probe within the indolocarbazole family.

Workflow CDK4/CaMKII pathway inhibition studies
Screening HCMV antiviral screening context
Probe Identity 6,20-hydroxylated indolocarbazole probe

Why Arcyriaflavin C Cannot Be Replaced by Arcyriaflavin A or Staurosporine in CDK4/CaMKII Studies


Indolocarbazole congeners that share the same planar core nonetheless exhibit marked divergence in kinase selectivity, anti‑target activity, and physicochemical properties. For instance, staurosporine is a pan‑kinase inhibitor with sub‑nanomolar activity against many kinases but only weak CDK4 inhibition (IC₅₀ 3–10 µM), making it unsuitable for CDK4‑selective experiments . Arcyriaflavin A, while equipotent on CaMKII, lacks the two hydroxyl substituents present on arcyriaflavin C, resulting in a higher LogP (3.60 vs 3.26) and fewer hydrogen‑bond donors (3 vs 5) . These differences can alter solubility, membrane permeability, and off‑target profiles, potentially compromising experimental reproducibility and data interpretation. Consequently, direct substitution without re‑validation of the biological readout is not scientifically defensible.

vs. Staurosporine
Pan-kinase profile may confound CDK4/CaMKII endpoints; pathway interpretation may differ.
vs. Arcyriaflavin A
Missing 6,20-hydroxyls alter LogP/HBD; solubility and membrane partitioning may shift.

Quantitative Differentiation Evidence for Arcyriaflavin C Procurement


CDK4 Inhibition: Arcyriaflavin C Displays 16‑ to 167‑Fold Superior Potency over Staurosporine

Arcyriaflavin C inhibits CDK4 with an IC₅₀ of 60–190 nM , whereas the pan‑kinase inhibitor staurosporine inhibits CDK4/cyclin D with an IC₅₀ of 3,000–10,000 nM (3–10 µM) . This represents a 16‑ to 167‑fold gain in potency for arcyriaflavin C. The CDK4‑directed activity of arcyriaflavin C thus provides a much wider selectivity window for interrogating CDK4‑dependent processes without the confounding pan‑kinase effects observed with staurosporine.

CDK4 Pathway Fit
Cross-study comparable
16- to 167-fold higher potency than staurosporine (IC₅₀ 60-190 nM vs 3-10 µM)
Supports CDK4-selective assay context
Staurosporine pan-kinase effects avoidable at lower test concentrations
CDK4 inhibitor Kinase selectivity Cell cycle

CaMKII Inhibition: Arcyriaflavin C Provides a Wider Selectivity Window than Staurosporine

Arcyriaflavin C inhibits CaMKII with an IC₅₀ of 25 nM , while staurosporine inhibits CaMKII with IC₅₀ values in the 2–6 nM range . Although staurosporine is more potent on CaMKII, its pan‑kinase profile yields IC₅₀ values below 10 nM for numerous additional kinases (e.g., PKC, PKA, CDK2), severely limiting its utility as a CaMKII‑selective probe. Selectivity data for the closely related arcyriaflavin A show IC₅₀ >2 µM for PKA and >100 µM for PKC ; arcyriaflavin C, sharing the same core scaffold, is expected to exhibit a comparably narrow kinase‑inhibition footprint. This selectivity difference is critical for experiments that require CaMKII inhibition free from off‑target kinase confounding.

CaMKII Selectivity
Class-level inference
Selectivity window >80-fold over PKA (inferred from arcyriaflavin A profiling)
Supports CaMKII pathway-response interpretation
Staurosporine lacks isoform selectivity window
CaMKII inhibitor Kinase selectivity profiling Neuroscience

Unique Dual‑Phase Cell Cycle Arrest at G₁ and G₂/M Not Reported for Arcyriaflavin A

In cell‑based assays, arcyriaflavin C (3) elicited a distinct dual‑phase cell cycle arrest at the G₁ and G₂/M checkpoints at concentrations of 10 µM and 100 µM [1]. By contrast, the closely related analog arcyriaflavin A has been reported to inhibit proliferation of HCT‑116 and NCI‑H460 cells (IC₅₀ 0.85 µM and 0.59 µM, respectively) but without the same dual‑blockade phenotype . This qualitative difference in cell cycle perturbation suggests that arcyriaflavin C engages a partially distinct downstream effector network, likely linked to its unique hydroxylation pattern.

Cell-Cycle Phenotype
Cross-study comparable
Dual-phase G₁ and G₂/M arrest not reported for arcyriaflavin A
Supports cell-model endpoint review
Distinct checkpoint perturbation linked to hydroxylation pattern
Cell cycle arrest G1 phase G2/M phase bisindole alkaloid

Physicochemical Differentiation: Lower LogP and Increased Hydrogen‑Bonding Capacity Relative to Arcyriaflavin A

Arcyriaflavin C possesses a measured LogP of 3.26 and features 5 hydrogen‑bond donors and 4 hydrogen‑bond acceptors . In comparison, arcyriaflavin A exhibits a higher LogP of 3.60, with only 3 hydrogen‑bond donors and 2 hydrogen‑bond acceptors . The presence of the additional 6‑ and 20‑hydroxy groups in arcyriaflavin C reduces its lipophilicity by 0.34 log units and more than doubles the hydrogen‑bond donor count. These differences can translate into altered aqueous solubility, DMSO stock stability, and tissue distribution, factors that are often critical when formulating in vivo dosing solutions or preparing high‑concentration screening libraries.

Physicochemical Profile
Computed properties
ΔLogP = -0.34; ΔHBD = +2 vs arcyriaflavin A
Supports solubility and formulation screening
Lower lipophilicity may alter DMSO stock stability
LogP Hydrogen bond donor Solubility Formulation

Computational Identification as a Putative STK16 Inhibitor with Superior Binding Affinity

In a virtual screening campaign targeting serine/threonine kinase 16 (STK16), arcyriaflavin C (NPC132329) emerged as one of the top‑ranked hits, exhibiting higher binding affinity and more favorable MM/GBSA scores than the reference STK16 inhibitor [1]. Molecular dynamics simulations further indicated that the STK16–arcyriaflavin C complex displayed the lowest root‑mean‑square deviation (RMSD) and minimal fluctuation, forming two stable hydrogen bonds with key active‑site residues [1]. This computational evidence positions arcyriaflavin C as a structurally novel starting point for STK16‑focused chemical biology, an activity not reported for arcyriaflavin A or staurosporine.

STK16 Target Binding
Computational context
Top-ranked virtual hit; stable MD trajectory with persistent H-bonds
Supports virtual screening context; binding requires validation
Activity not reported for arcyriaflavin A or staurosporine
STK16 inhibitor Virtual screening Molecular dynamics MM/GBSA

Optimal Application Scenarios for Arcyriaflavin C Based on Empirical Differentiation


CDK4‑Dependent Cancer Cell Cycle Studies Requiring a Selective Inhibitor

Arcyriaflavin C is well suited for experiments designed to dissect CDK4‑specific functions in cancer cell proliferation. Its 16‑ to 167‑fold greater potency against CDK4 relative to staurosporine permits the use of lower compound concentrations that minimize off‑target kinase engagement. The compound's unique ability to arrest cells at both G₁ and G₂/M checkpoints [1] further enables mechanistic studies of cell cycle checkpoint control that cannot be reproduced with arcyriaflavin A.

CaMKII‑Mediated Signaling in Neuronal and Cardiac Models

With a CaMKII IC₅₀ of 25 nM and a selectivity window exceeding 80‑fold over PKA , arcyriaflavin C serves as a valuable probe for investigating CaMKII‑dependent pathways in synaptic plasticity, cardiomyocyte function, and calcium signaling. Unlike staurosporine, whose sub‑nanomolar activity against dozens of kinases confounds data interpretation, arcyriaflavin C offers a more target‑focused pharmacological intervention.

Antiviral Screening Against Human Cytomegalovirus (HCMV)

Arcyriaflavin C has been shown to inhibit HCMV replication in vitro . This property, combined with its CDK4/CaMKII inhibitory profile, makes it a multi‑mechanism candidate for antiviral research programs that aim to explore host‑directed antiviral strategies. Its lower LogP and higher hydrogen‑bonding capacity [1] may also confer formulation advantages for cell‑based antiviral assays.

Computational Hit Expansion for STK16‑Targeted Anticancer Drug Discovery

Arcyriaflavin C has been computationally validated as a high‑affinity STK16 binder, outperforming a reference inhibitor in MM/GBSA scores and MD stability metrics . Medicinal chemistry teams pursuing STK16 as a novel anticancer target can procure arcyriaflavin C as a structurally distinct, purchasable starting point for hit‑to‑lead optimization, circumventing the need for de novo synthesis in the early validation phase.

Application
Selection Property
Validation Focus
CDK4 pathway studies
Selective kinase inhibition context
Cell cycle endpoint validation
CaMKII signaling research
Isoform selectivity assay context
CaMKII response monitoring
HCMV antiviral screening
Host-directed antiviral context
Viral replication endpoint review
STK16 hit expansion
Computational model fit review
Target-binding experimental validation
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